Aluminum carbide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Strengthening Aluminum Alloys:

- Aluminum carbide is used as a reinforcing agent in aluminum-based composites. These composites are typically composed of aluminum, silicon, and aluminum carbide (Al-Si-Al4C3).

- The addition of aluminum carbide enhances the mechanical properties of the composite, including strength, wear resistance, and creep resistance .

- This makes Al-Si-Al4C3 composites valuable for applications requiring high strength and durability, such as in the aerospace and automotive industries .

Catalyst in Chemical Reactions:

- Aluminum carbide exhibits catalytic activity in various chemical reactions.

- Studies have shown its potential as a catalyst for hydrocarbon conversion reactions, including the dehydrogenation of alkanes and the cracking of heavy oils .

- Its high surface area and unique electronic structure contribute to its catalytic properties, making it a potential candidate for developing more efficient and sustainable chemical processes.

Desiccant and Methane Production:

- Aluminum carbide readily reacts with water to release methane (CH4) and aluminum hydroxide (Al(OH)3). This property makes it a potential desiccant for removing moisture from gases and liquids .

- Additionally, the reaction with water can be utilized for methane production, offering an alternative source of this important fuel gas.

Advanced Ceramic Materials:

- Research is ongoing to explore the use of aluminum carbide in the development of advanced ceramic materials due to its high melting point, hardness, and chemical stability.

- These properties make it a potential candidate for applications in high-temperature environments and for components requiring wear resistance and corrosion resistance.

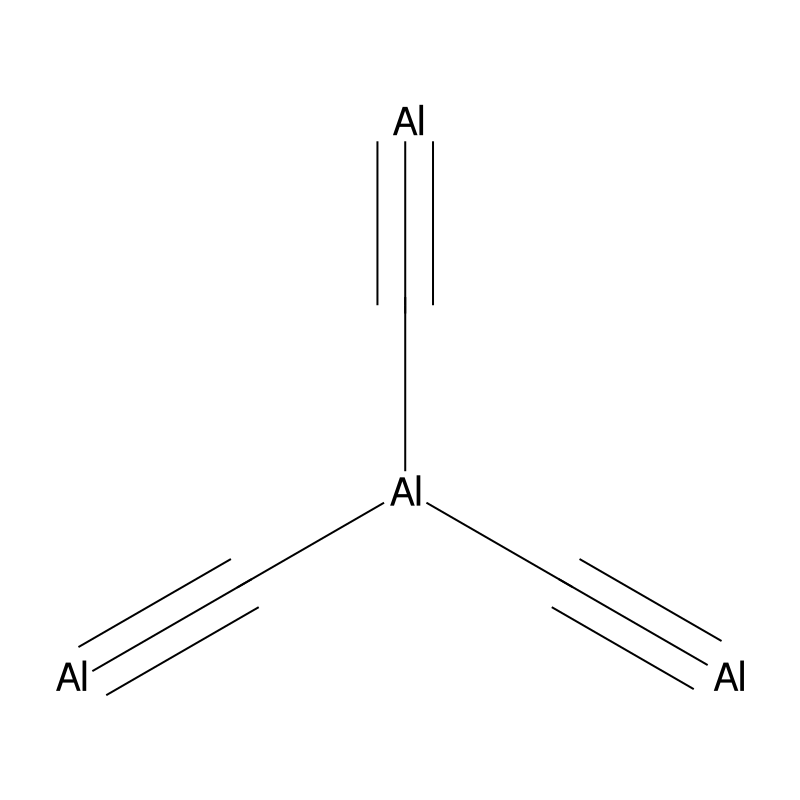

Aluminum carbide, with the chemical formula , is a compound formed from aluminum and carbon. It typically appears as pale yellow to brown crystals and is stable at temperatures up to 1400 °C. The compound has a unique crystal structure characterized by alternating layers of and , where each aluminum atom is tetrahedrally coordinated to four carbon atoms. The carbon atoms exist in two distinct binding environments: one forms a deformed octahedron with six aluminum atoms, while the other adopts a distorted trigonal bipyramidal geometry with four aluminum atoms .

Aluminum carbide is a hazardous material due to several factors:

- Flammability: It is a flammable solid, and contact with water or moisture can generate flammable methane gas.

- Reactivity: Reacts violently with water, releasing flammable and toxic methane gas.

- Toxicity: The decomposition products (methane and aluminum hydroxide) can be harmful upon inhalation or ingestion.

Safety precautions when handling aluminum carbide include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.

- Working in a well-ventilated area.

- Avoiding contact with water or moisture.

- Storing the compound in a dry, inert atmosphere.

Aluminum carbide undergoes hydrolysis when it reacts with water, producing aluminum hydroxide and methane. The balanced equation for this reaction is:

This reaction occurs at room temperature but is accelerated by heating. Similar reactions occur with dilute acids, such as hydrochloric acid:

These reactions are significant not only in chemical synthesis but also in practical applications like methane production .

Aluminum carbide can be synthesized through several methods:

- Direct Reaction: The most common method involves heating a mixture of aluminum and carbon in an electric arc furnace at approximately 1000 °C:

- From Alumina: Although less favorable due to carbon monoxide generation, aluminum carbide can also be produced from alumina:

- Reaction with Silicon Carbide: Aluminum carbide can form when silicon carbide reacts with molten aluminum:

These synthesis methods highlight the versatility of aluminum carbide production in various industrial contexts .

Aluminum carbide has several important applications:

- Abrasive Materials: Due to its hardness, it is used in high-speed cutting tools.

- Composite Materials: When finely dispersed in aluminum matrices, it enhances material properties like creep resistance.

- Chemical Reagent: It serves as a reagent for measuring tritium content in water.

- Pyrotechnics: Aluminum carbide is utilized to create specific visual effects in fireworks .

Research on the interactions of aluminum carbide focuses on its reactions with other materials, particularly in composite structures. For instance, when used with silicon carbide in aluminum-matrix composites, it can form layers that affect mechanical properties. Coatings or pre-oxidation techniques can mitigate undesirable reactions that weaken the composite's strength .

Several compounds share similarities with aluminum carbide, including:

- Silicon Carbide (SiC): Known for its hardness and thermal stability, silicon carbide is widely used in abrasives and electronic devices.

- Boron Carbide (B₄C): Another hard material used in armor and abrasive applications; it has excellent neutron absorption properties.

- Titanium Carbide (TiC): Valued for its hardness and resistance to wear; it finds applications in cutting tools and as a refractory material.

Comparison TableCompound Hardness Thermal Stability Common Uses Aluminum Carbide Moderate Up to 1400 °C Abrasives, composites, pyrotechnics Silicon Carbide Very High Up to 1600 °C Abrasives, electronics Boron Carbide Very High Up to 2500 °C Armor, abrasives Titanium Carbide Very High Up to 3000 °C Cutting tools, refractory materials

| Compound | Hardness | Thermal Stability | Common Uses |

|---|---|---|---|

| Aluminum Carbide | Moderate | Up to 1400 °C | Abrasives, composites, pyrotechnics |

| Silicon Carbide | Very High | Up to 1600 °C | Abrasives, electronics |

| Boron Carbide | Very High | Up to 2500 °C | Armor, abrasives |

| Titanium Carbide | Very High | Up to 3000 °C | Cutting tools, refractory materials |

Direct Reaction Methods

Electric Arc Furnace Synthesis

The electric arc furnace (EAF) method remains the most established technique for aluminum carbide production. This process involves heating aluminum and carbon precursors to temperatures exceeding 2000°C in an inert atmosphere, facilitating the direct reaction:

$$ 4\text{Al} + 3\text{C} \rightarrow \text{Al}4\text{C}3 \quad \text{ [1] [2]} $$

Key advantages include high purity (≥98%) and rapid reaction kinetics. Industrial-scale EAF systems utilize graphite electrodes to sustain arc temperatures, with yields dependent on stoichiometric ratios and particle size homogeneity. Challenges include energy intensity (≈15–20 kWh/kg) and the formation of secondary phases like Al₂O₃ when trace oxygen is present [1]. Recent optimizations involve pre-treating aluminum powder to reduce oxide layers, enhancing carbon diffusion rates [7].

Reaction Milling Techniques

Reactive milling combines mechanical activation and solid-state synthesis by subjecting aluminum and carbon mixtures to high-energy impacts. Planetary ball mills, operating at 200–400 rpm, induce repeated fracturing and cold welding, creating fresh surfaces for reaction initiation [3] [5]. For example, milling Al and graphite for 40 hours at a 10:1 ball-to-powder ratio reduces crystallite sizes to 14 nm, accelerating carbide formation kinetics [3]. Post-milling annealing at 550°C for 2 hours further consolidates the Al₄C₃ phase, achieving 92% conversion efficiency [3]. This method is particularly suited for nanocrystalline Al₄C₃, which exhibits superior hardness (1550 MPa) compared to conventional microcrystalline forms [6].

Mechanical Alloying Processes

Mechanical alloying extends reactive milling by incorporating prolonged deformation cycles to achieve atomic-level mixing. Aluminum and carbon powders undergo severe plastic deformation, generating lattice defects that lower activation energy for carbide formation. Studies demonstrate that 80 minutes of milling produces Al–5% SiC composites with optimal hardness (≈120 HV), whereas excessive duration (>120 minutes) induces particle agglomeration and property degradation [5]. Dislocation density calculations from XRD data reveal that strain accumulation during milling directly correlates with Al₄C₃ nucleation rates [7].

Indirect Synthesis Approaches

Carbothermal Reduction of Alumina

Carbothermal reduction synthesizes Al₄C₃ via high-temperature reactions between alumina (Al₂O₃) and carbon:

$$ 2\text{Al}2\text{O}3 + 9\text{C} \rightarrow \text{Al}4\text{C}3 + 6\text{CO} \quad \text{ [1] [8]} $$

This method operates at 1800–2100°C, with CO byproduct necessitating robust gas handling systems. Phase diagram analysis identifies three reaction zones:

- Zone I (1500–1700°C): Al₂O gas formation.

- Zone II (1700–1900°C): Al₄C₃ synthesis via Al₂O–C interaction.

- Zone III (>1900°C): Metallic aluminum production [8].

Optimizing temperature gradients and carbon excess (C/Al₂O₃ ≥ 4.5) maximizes yields to 18% at 1750°C [8].

Low-Temperature Synthesis Pathways

Mechanochemical routes using aluminum and melamine precursors enable Al₄C₃ synthesis at ≤600°C. Ball milling induces sequential deammoniation, polymerization, and nitrogen diffusion, forming hexagonal AlN intermediates before carbide crystallization [4]. This method avoids toxic ammonia and reduces energy consumption by 40% compared to EAF [4].

Sol-Gel Method Applications

While less prevalent, sol-gel techniques involve hydrolyzing aluminum alkoxides with carbon precursors in organic solvents. Limited literature exists, but preliminary studies suggest potential for mesoporous Al₄C₃ structures with high surface areas (>200 m²/g) [9]. Challenges include residual carbon contamination and low crystallinity.

Novel and Emerging Synthesis Technologies

Reaction Parameters Optimization

Advanced modeling and in situ monitoring have refined critical parameters:

- Milling time: 40–80 minutes optimal for nanocrystalline growth [3] [5].

- Temperature: 550°C annealing ensures complete carbon diffusion [3].

- Pressure: Hot isostatic pressing (40 MPa) enhances densification [1].

Energy-Efficient Production Methods

Reactive hydride composites (RHCs) and spark plasma sintering (SPS) reduce energy inputs by 30–50%. For instance, SPS consolidates Al–C powders at 1200°C in 10 minutes, achieving 95% theoretical density [6].

Scaling Considerations for Industrial Production

Industrial scalability requires addressing:

Aluminum carbide exhibits a distinctive rhombohedral crystal system, classified within the trigonal crystal family with space group R-3m (space group number 166) [1] [2] [3]. The compound crystallizes in a highly ordered three-dimensional structure characterized by specific lattice parameters that have been precisely determined through multiple experimental and computational studies.

The fundamental lattice parameters of aluminum carbide are well-established through rigorous crystallographic analysis. The unit cell parameter a measures 3.3388 ± 0.0003 Å, while the c parameter extends to 24.996 ± 0.003 Å [2]. These measurements represent the most accurate determinations available, obtained through high-resolution X-ray diffraction studies under ambient conditions. The unit cell volume calculated from these parameters is 241.3 ų, accommodating three formula units (Z = 3) within each unit cell [4] [5].

The density of aluminum carbide has been consistently reported as 2.36 g/cm³ across multiple studies [6] [7] [8], which corresponds well with the theoretical density calculated from the crystal structure parameters. This relatively low density, combined with the compound's structural characteristics, contributes to its potential applications in lightweight composite materials.

Under high-pressure conditions, aluminum carbide demonstrates anisotropic compression behavior. Studies conducted up to 6 GPa reveal that the a-axis exhibits greater compressibility than the c-axis, with a compression ratio of ka/kc = 1.21 ± 0.14 [2]. This anisotropic behavior reflects the layered nature of the crystal structure, where compression along the c-axis encounters greater resistance due to the interlayer bonding arrangements.

The bulk modulus of aluminum carbide has been determined to be 130 ± 5 GPa with a pressure derivative of 4.6 ± 0.9 [2]. These mechanical properties indicate moderate compressibility compared to other carbide compounds, with values comparable to aluminum borocarbides such as Al₃BC (116 GPa) and Al₃BC₃ (153 GPa).

Structural Models and Theoretical Investigations

Advanced computational methods have provided detailed insights into the atomic-level structure and electronic properties of aluminum carbide. Density functional theory calculations have been instrumental in understanding the compound's fundamental properties, revealing both structural and electronic characteristics that complement experimental observations [9] [10].

The electronic structure investigations using the self-consistent GW approximation have yielded significant insights into the band structure of aluminum carbide. These calculations predict an indirect bandgap of 2.12 eV, which closely matches experimental optical absorption measurements showing a bandgap of approximately 2.3 eV [10]. The HSE06 hybrid functional approach provides even better agreement with experimental data, calculating a bandgap of 2.27 eV, demonstrating the importance of advanced exchange-correlation functionals in accurately describing the electronic properties of this compound [10].

Nuclear magnetic resonance crystallography has revealed the presence of two crystallographically inequivalent aluminum sites within the structure [11] [12]. These sites exhibit distinct local environments, with ²⁷Al solid-state NMR showing resonances between 111 and 120 ppm, reflecting the different coordination environments of aluminum atoms within the crystal lattice [13].

Rietveld refinement studies have confirmed the rhombohedral structure with space group R-3m, providing precise atomic positions and thermal parameters [5]. The refinement process has validated the layered arrangement of aluminum and carbon atoms, with the structure consisting of alternating Al₂C and Al₂C₂ layers stacked along the c-axis direction.

Phonon calculations have provided detailed understanding of the vibrational properties of aluminum carbide. These studies reveal that aluminum atoms contribute predominantly to low-frequency acoustic branches, while carbon atoms have stronger contributions to optical phonon modes [10]. The calculated phonon dispersion curves indicate six characteristic Raman-active modes, which have been experimentally confirmed through Raman spectroscopy studies [5].

The theoretical investigations have also examined the effective masses of charge carriers, revealing that the hole effective mass is considerably high due to the flat nature of the valence band at the Γ point [10]. This characteristic indicates low hole mobility, which has implications for potential electronic applications of aluminum carbide.

Microstructural Evolution During Formation

The formation of aluminum carbide involves complex microstructural evolution processes that depend on synthesis conditions and precursor materials. Understanding these processes is crucial for controlling the final crystal structure and morphology of the compound.

During synthesis from elemental precursors, aluminum carbide formation typically occurs through a direct reaction mechanism at temperatures above 1000°C [14] [15]. The reaction proceeds through intermediate phases, with the microstructure evolving from initially separate aluminum and carbon phases to the final aluminum carbide structure. Scanning electron microscopy studies reveal that the final product consists of well-formed hexagonal crystallites, typically 5 μm or more in diameter [5].

The microstructural evolution is significantly influenced by the presence of catalytic species. In aluminum electrolysis environments, the formation of aluminum carbide is enhanced by the presence of sodium, which acts as an intercalation agent within the graphite structure [14]. This intercalation process changes the original graphite layered structure, increasing both volume and specific surface area, which facilitates the subsequent reaction with aluminum to form carbide phases.

Temperature fluctuations during synthesis can lead to coupled growth phenomena, particularly in systems containing multiple carbide-forming elements. Studies of wobbling laser melting injection processes demonstrate that aluminum carbide (Al₄C₃) and aluminum silicon carbide (Al₄SiC₄) can exhibit coupled growth in regions experiencing high-frequency temperature oscillations [16]. This coupled growth results in coherent orientation relationships, with preferred crystallographic alignments such as <0001>Al₄C₃//<0001>Al₄SiC₄ and <0001>Al₄C₃//<100>Al.

The nucleation and growth processes are highly dependent on the interfacial conditions between precursor materials. In carbon fiber-reinforced aluminum systems, aluminum carbide crystals nucleate heterogeneously from carbon fiber surfaces and grow into the aluminum matrix in the form of lath-like crystals [3]. The growth is highly anisotropic, with crystallites having their longitudinal axis parallel to the basal plane of the carbide structure.

Microwave-assisted synthesis has been shown to produce rapid microstructural evolution, with complete conversion of precursors to aluminum carbide achievable within 30 minutes [5]. The microwave heating mechanism promotes uniform nucleation throughout the reaction volume, resulting in more homogeneous crystal size distributions compared to conventional heating methods.

Influence of Processing Variables on Crystal Structure

The crystal structure and morphology of aluminum carbide are significantly influenced by various processing parameters during synthesis. Understanding these relationships is essential for optimizing the production of high-quality aluminum carbide materials with desired structural characteristics.

Temperature represents the most critical processing variable affecting aluminum carbide formation. The compound forms preferentially at temperatures above 1000°C, with optimal synthesis occurring in the range of 1300-1400°C [14] [15]. Below this threshold temperature, the reaction kinetics become prohibitively slow, while excessive temperatures can lead to decomposition or formation of unwanted phases. The temperature also affects the crystallite size, with higher temperatures generally promoting larger, more well-developed crystals.

Synthesis time significantly impacts the degree of crystallinity and phase purity. Short reaction times may result in incomplete conversion of precursors, leading to the presence of unreacted materials or intermediate phases. Microwave synthesis studies demonstrate that reaction times of 30-60 minutes are optimal for achieving high-purity aluminum carbide with good crystallinity [5]. Extended reaction times beyond this range do not significantly improve the product quality but may increase energy consumption.

The synthesis atmosphere plays a crucial role in preventing oxidation and ensuring phase purity. Aluminum carbide synthesis under vacuum or inert atmosphere (typically argon) prevents the formation of oxide impurities that can affect the crystal structure [5]. Exposure to oxygen-containing atmospheres during synthesis can lead to the formation of aluminum oxycarbide phases (Al₂OC and Al₄O₄C), which have different structural characteristics than pure aluminum carbide.

Pressure conditions during synthesis affect both the formation kinetics and the final crystal structure. High-pressure synthesis can modify the lattice parameters through compression effects, with studies showing anisotropic compression behavior under pressures up to 6 GPa [2]. The pressure also influences the stability of different polymorphs and can affect the preferred orientation of crystal growth.

The stoichiometric ratio of precursors is critical for obtaining pure aluminum carbide. Deviations from the ideal Al:C = 4:3 molar ratio can lead to the formation of secondary phases or result in excess unreacted material [14]. Precise control of the precursor ratio is essential for achieving the desired rhombohedral structure with optimal lattice parameters.

Microwave power optimization has been demonstrated to enhance formation rates in microwave-assisted synthesis. Studies show that power levels of 800W at 2.45 GHz provide optimal conditions for rapid and complete conversion of precursors to aluminum carbide [5]. The microwave heating mechanism provides uniform heating throughout the reaction volume, promoting more homogeneous nucleation and growth processes.

Post-synthesis annealing treatments can improve the structural ordering and crystallinity of aluminum carbide. Annealing temperatures in the range of 800-1000°C help eliminate structural defects and improve the long-range order within the crystal lattice [2]. The annealing process also promotes grain growth and can reduce the concentration of grain boundaries, leading to improved material properties.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

12656-43-8